molecular formula C15H14O4 B14022503 (R)-2-(4-(benzyloxy)phenyl)-2-hydroxyacetic acid

(R)-2-(4-(benzyloxy)phenyl)-2-hydroxyacetic acid

Cat. No.: B14022503
M. Wt: 258.27 g/mol
InChI Key: ONUIVMPUJMCSLI-CQSZACIVSA-N
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Description

®-2-(4-(benzyloxy)phenyl)-2-hydroxyacetic acid is an organic compound with the molecular formula C15H14O4. This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a hydroxyacetic acid moiety. It is a chiral molecule, meaning it has a non-superimposable mirror image, and the ® designation indicates the specific configuration of the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(4-(benzyloxy)phenyl)-2-hydroxyacetic acid typically involves the following steps:

    Starting Material: The synthesis begins with 4-hydroxybenzaldehyde.

    Benzylation: The hydroxyl group of 4-hydroxybenzaldehyde is protected by benzylation, forming 4-(benzyloxy)benzaldehyde.

    Aldol Reaction: The benzaldehyde undergoes an aldol reaction with a suitable aldehyde or ketone to form the corresponding aldol product.

    Oxidation: The aldol product is then oxidized to form the desired ®-2-(4-(benzyloxy)phenyl)-2-hydroxyacetic acid.

Industrial Production Methods

Industrial production methods for ®-2-(4-(benzyloxy)phenyl)-2-hydroxyacetic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and purification techniques to ensure the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

®-2-(4-(benzyloxy)phenyl)-2-hydroxyacetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of ®-2-(4-(benzyloxy)phenyl)-2-oxoacetic acid.

    Reduction: Formation of ®-2-(4-(benzyloxy)phenyl)-2-hydroxyethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-2-(4-(benzyloxy)phenyl)-2-hydroxyacetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-2-(4-(benzyloxy)phenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group and hydroxyacetic acid moiety play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(4-(benzyloxy)phenyl)-2-hydroxyacetic acid: The enantiomer of the compound with similar chemical properties but different biological activities.

    4-(benzyloxy)phenylacetic acid: Lacks the hydroxy group, leading to different reactivity and applications.

    2-(4-(benzyloxy)phenyl)acetic acid: Similar structure but without the hydroxy group, affecting its chemical behavior.

Uniqueness

®-2-(4-(benzyloxy)phenyl)-2-hydroxyacetic acid is unique due to its chiral nature and the presence of both benzyloxy and hydroxyacetic acid functional groups. This combination imparts specific reactivity and biological activity, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

IUPAC Name

(2R)-2-hydroxy-2-(4-phenylmethoxyphenyl)acetic acid

InChI

InChI=1S/C15H14O4/c16-14(15(17)18)12-6-8-13(9-7-12)19-10-11-4-2-1-3-5-11/h1-9,14,16H,10H2,(H,17,18)/t14-/m1/s1

InChI Key

ONUIVMPUJMCSLI-CQSZACIVSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)[C@H](C(=O)O)O

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(C(=O)O)O

Origin of Product

United States

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